molecular formula C8H11Cl3N2O2 B2776887 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride CAS No. 2361638-21-1

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride

Cat. No.: B2776887
CAS No.: 2361638-21-1
M. Wt: 273.54
InChI Key: SRUNATAOTMXPNG-UHFFFAOYSA-N
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Description

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O22HCl It is a derivative of alanine, where the amino acid is substituted with a 4-chloropyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves the reaction of 4-chloropyridine with alanine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

2-amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUNATAOTMXPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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